molecular formula C16H17N7OS B2623391 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 1705320-56-4

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone

Katalognummer: B2623391
CAS-Nummer: 1705320-56-4
Molekulargewicht: 355.42
InChI-Schlüssel: PDCNQCAZPMKZBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetically designed organic compound offered as a key chemical intermediate for non-clinical research and development. This molecule integrates several pharmaceutically relevant heterocyclic systems, including a 1,2,4-triazole, a pyrimidine, and a piperazine ring, making it a valuable scaffold for medicinal chemistry and drug discovery programs. The structural motif of a 1,2,4-triazole linked to a nitrogen-containing heterocycle is found in compounds with documented biological potential . Specifically, 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, such as antiviral, anticancer, and antimicrobial properties, and are present in several approved therapeutics . The incorporation of the thiophene ring, a common bioisostere, further enhances the potential of this compound for modulating pharmacokinetic properties and exploring structure-activity relationships. Researchers can utilize this compound as a sophisticated building block for the synthesis of more complex molecules or as a core structure for screening against various biological targets. Its defined structure allows for precise chemical modifications to develop novel enzyme inhibitors or receptor ligands. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Eigenschaften

IUPAC Name

2-thiophen-3-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7OS/c24-16(7-13-1-6-25-9-13)22-4-2-21(3-5-22)14-8-15(19-11-18-14)23-12-17-10-20-23/h1,6,8-12H,2-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCNQCAZPMKZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone is a hybrid molecule that incorporates a triazole and pyrimidine scaffold, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications based on existing literature.

Structural Overview

The molecular structure of the compound is characterized by:

  • Triazole ring : Known for antifungal and anticancer properties.
  • Pyrimidine moiety : Associated with various biological activities including antiviral and anticancer effects.
  • Piperazine group : Commonly linked to neuropharmacological effects.
  • Thiophene unit : Contributes to the compound's electronic properties and biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrimidine exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed moderate to high antimicrobial activities against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The compound's structural components suggest potential efficacy against various pathogens.

Anticancer Properties

The compound has been evaluated for its anticancer activity. Similar triazole derivatives have demonstrated potent inhibitory effects against cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . The mechanism of action is believed to involve apoptosis induction in cancer cells, making it a candidate for further development in oncology .

Antitubercular Activity

In the context of tuberculosis, compounds featuring the triazole and pyrimidine scaffolds have shown promising results against Mycobacterium tuberculosis. For instance, certain derivatives exhibited IC90 values ranging from 3.73 to 4.00 µM, indicating strong antitubercular activity . This suggests that the compound could be effective in treating tuberculosis, warranting further investigation.

Study 1: Antimicrobial Evaluation

A series of compounds derived from triazoles were synthesized and tested for their antimicrobial activity. The results indicated that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the triazole or pyrimidine moieties could enhance antimicrobial efficacy .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, a range of triazole-pyrimidine derivatives were evaluated against various cancer cell lines. The results showed that specific derivatives led to a marked decrease in cell viability, supporting the hypothesis that these compounds can act as effective anticancer agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA synthesis : Triazoles are known to interfere with nucleic acid synthesis in microbial cells.
  • Induction of apoptosis : The compound may trigger programmed cell death in cancerous cells through mitochondrial pathways.
  • Enzyme inhibition : It may act as an inhibitor of specific enzymes involved in disease processes, particularly in cancer and bacterial infections.

Vergleich Mit ähnlichen Verbindungen

[6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl][4-(substituted sulfonyl)piperazin-1-yl]methanone ()

  • Structural Similarities : Shares a pyrimidine-piperazine backbone.
  • Key Differences: The target compound replaces the sulfonyl and chloro-trifluoromethylphenyl groups with a triazole-substituted pyrimidine and thiophen-3-yl ethanone.
  • Pharmacological Implications : Sulfonyl-piperazine derivatives in exhibit enhanced metabolic stability due to electron-withdrawing substituents, whereas the target’s triazole-thiophene combination may improve solubility and target affinity .

MK47 (Compound 22) ()

  • Structure: 2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone with a thiophen-2-yl group.
  • Comparison :
    • Substituent Position : Thiophen-2-yl vs. thiophen-3-yl in the target compound. The 3-position may reduce steric hindrance, favoring interactions with planar binding sites.
    • Synthesis : MK47 was synthesized via HOBt/TBTU coupling (82% yield), suggesting similar efficient routes for the target compound .

Triazole-Containing Analogues

m6 ()

  • Structure: Triazole-substituted pyrimidine linked to a piperazine-acetophenone group.
  • Comparison :
    • Both compounds integrate triazole and pyrimidine, but m6 includes a chlorophenyl-aniline moiety absent in the target.
    • Activity : m6’s design targets kinase inhibition, implying the triazole-pyrimidine core in the target compound may share similar mechanistic pathways .

Fungicidal Triazole-Thioether Compound ()

  • Structure: 1-(4-Methylphenyl)-2-(5-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)ethanone.
  • Comparison: Replaces piperazine with a methylphenyl group and uses a thioether linker.

Thiophene-Modified Analogues

Thiophen-2-yl Piperazine Derivatives ()

  • Structure: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone.

Comparative Data Table

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Pyrimidine-piperazine-ethanone 6-(1H-1,2,4-triazol-1-yl), thiophen-3-yl Hypothesized kinase inhibition
MK47 (Compound 22) Piperazine-ethanone Thiophen-2-yl, 4-CF3-phenyl High synthetic yield (82%)
m6 () Pyrimidine-piperazine Chlorophenyl-aniline, triazole Anticancer candidate
Fungicidal Triazole () Triazole-thioether-ethanone Methylphenyl, pyrazole Moderate fungicidal activity
Sulfonyl-Piperazine () Pyrimidine-sulfonylpiperazine 4-Cl-2-CF3-phenyl Enhanced metabolic stability

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.